molecular formula C8H7NO3 B3120463 3-[(E)-2-Nitroethenyl]phenol CAS No. 264224-79-5

3-[(E)-2-Nitroethenyl]phenol

Cat. No.: B3120463
CAS No.: 264224-79-5
M. Wt: 165.15 g/mol
InChI Key: DHTXBJQMDPODIB-SNAWJCMRSA-N
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Description

3-[(E)-2-Nitroethenyl]phenol is an organic compound characterized by a phenolic hydroxyl group and a nitroethenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(E)-2-Nitroethenyl]phenol typically involves the nitration of a suitable precursor, such as 3-ethenylphenol. The nitration reaction is carried out using a nitrating agent like nitric acid in the presence of a catalyst. The reaction conditions, including temperature and solvent, are optimized to achieve the desired product with high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced catalytic systems and optimized reaction parameters can enhance the scalability of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group. Typical reagents include halogens and sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones.

    Reduction: Aminophenols.

    Substitution: Halogenated phenols and sulfonated phenols.

Scientific Research Applications

3-[(E)-2-Nitroethenyl]phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(E)-2-Nitroethenyl]phenol involves its interaction with various molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, causing oxidative stress and potential cell damage. The phenolic hydroxyl group can also form hydrogen bonds with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

  • Catechol (1,2-dihydroxybenzene)
  • Resorcinol (1,3-dihydroxybenzene)
  • Hydroquinone (1,4-dihydroxybenzene)

Comparison: 3-[(E)-2-Nitroethenyl]phenol is unique due to the presence of both a nitro group and a phenolic hydroxyl group. This combination imparts distinct chemical reactivity and potential biological activity compared to other phenolic compounds. For example, while catechol, resorcinol, and hydroquinone primarily exhibit antioxidant properties, this compound can also participate in redox reactions involving the nitro group, leading to a broader range of chemical and biological activities.

Properties

IUPAC Name

3-[(E)-2-nitroethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,10H/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTXBJQMDPODIB-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00901129
Record name NoName_191
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00901129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3156-44-3
Record name trans-3-Hydroxy-β-nitrostyrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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